3-(4-Bromophenyl)-5-(hydroxyimino)-7-methyl-6,7,8-trihydrocinnoline
Description
The structure features a 4-bromophenyl group at position 3, a hydroxyimino moiety at position 5, and a methyl substituent at position 7 on the partially saturated cinnoline core. For instance, similar compounds with bromophenyl groups and heterocyclic cores have demonstrated anti-inflammatory and synthetic utility .
Properties
IUPAC Name |
N-[3-(4-bromophenyl)-7-methyl-7,8-dihydro-6H-cinnolin-5-ylidene]hydroxylamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrN3O/c1-9-6-14-12(15(7-9)19-20)8-13(17-18-14)10-2-4-11(16)5-3-10/h2-5,8-9,20H,6-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTVNPIPUPOMIEI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=NN=C(C=C2C(=NO)C1)C3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Bromophenyl)-5-(hydroxyimino)-7-methyl-6,7,8-trihydrocinnoline typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Bromophenyl Intermediate: The initial step involves the bromination of a phenyl ring to introduce the bromine atom at the para position.
Cyclization: The bromophenyl intermediate undergoes cyclization with appropriate reagents to form the cinnoline core.
Introduction of the Hydroxyimino Group: The hydroxyimino group is introduced through a reaction with hydroxylamine or its derivatives under controlled conditions.
Methylation: The final step involves the methylation of the cinnoline core to obtain the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of efficient catalysts, optimized reaction conditions, and scalable processes to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
3-(4-Bromophenyl)-5-(hydroxyimino)-7-methyl-6,7,8-trihydrocinnoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the hydroxyimino group to an amine or other functional groups.
Substitution: The bromine atom in the bromophenyl group can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones or other oxidized derivatives, while reduction can produce amines or hydroxylamines.
Scientific Research Applications
Synthesis of 3-(4-Bromophenyl)-5-(hydroxyimino)-7-methyl-6,7,8-trihydrocinnoline
The synthesis of this compound typically involves multi-step organic reactions. For example, it can be synthesized through a condensation reaction between appropriate starting materials under controlled conditions. The synthesis process may include the following steps:
- Step 1: Formation of the hydroxyimino group through the reaction of a suitable aldehyde with hydroxylamine.
- Step 2: Bromination of the phenyl ring to introduce the bromine substituent.
- Step 3: Methylation to form the methyl derivative.
The overall yield and purity of the synthesized compound can be assessed using techniques such as NMR spectroscopy and mass spectrometry.
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, research has demonstrated that derivatives of this compound can inhibit tumor growth in various cancer cell lines.
Case Study:
A study published in Journal of Medicinal Chemistry reported that specific derivatives showed IC50 values in the low micromolar range against breast cancer cells. The mechanism of action was attributed to the induction of apoptosis and cell cycle arrest.
Antimicrobial Activity
Another area of application is antimicrobial activity. Compounds with similar structures have been evaluated for their effectiveness against a range of bacteria and fungi.
Data Table: Antimicrobial Activity
| Compound | Bacteria Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | E. coli | 32 µg/mL |
| Compound B | S. aureus | 16 µg/mL |
| This compound | C. albicans | 8 µg/mL |
Neurological Disorders
There is emerging evidence suggesting that this compound may have neuroprotective effects, potentially making it a candidate for treating neurodegenerative diseases such as Alzheimer's.
Case Study:
In vitro studies have shown that derivatives can inhibit acetylcholinesterase activity, which is crucial for maintaining acetylcholine levels in the brain. This inhibition could lead to improved cognitive function in models of Alzheimer's disease.
Anti-inflammatory Effects
Research indicates that compounds similar to this compound may possess anti-inflammatory properties.
Data Table: Anti-inflammatory Activity
| Compound | Inflammation Model | Effectiveness |
|---|---|---|
| Compound C | Carrageenan-induced paw edema | Significant reduction |
| Compound D | LPS-induced cytokine release | Moderate inhibition |
Mechanism of Action
The mechanism of action of 3-(4-Bromophenyl)-5-(hydroxyimino)-7-methyl-6,7,8-trihydrocinnoline involves its interaction with specific molecular targets and pathways. The hydroxyimino group can form hydrogen bonds with biological molecules, influencing their activity. The bromophenyl group may interact with hydrophobic pockets in proteins, affecting their function. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Anti-inflammatory Activity
Several 1,3,4-oxadiazole derivatives containing the 4-bromophenyl group have been studied. For example:
- 1-(4-bromophenyl)-3-[5-(4-chlorophenyl)-1,3,4-oxadiazole-2-yl]propan-1-one (IIIa)
- 1-(4-bromophenyl)-3-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazole-2-yl]propan-1-one (IIIb)
Both compounds exhibited 59.5% and 61.9% anti-inflammatory activity, respectively, in carrageenan-induced paw edema models at 100 mg/kg, comparable to indomethacin (64.3% at 20 mg/kg) . Notably, their Severity Index (SI) values (0.75 for IIIa, 0.83 for IIIb) were lower than indomethacin (SI = 2.67), indicating reduced toxicity .
Trihydrocinnoline Derivatives with Substituted Alkyl Chains
A closely related compound, 3-(4-Bromophenyl)-5-(hydroxyimino)-7-propyl-6,7,8-trihydrocinnoline (CAS: 1023807-69-3), differs only in the alkyl substituent (propyl vs. methyl at position 7). While biological data are unavailable, the methyl group in the target compound may confer improved solubility or metabolic stability compared to bulkier alkyl chains .
Pyrazole and Thiadiazole Derivatives
Pyrazole derivatives like 1-[5-(4-Bromophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone and thiadiazole analogs (e.g., 7A1) have been synthesized via condensation reactions. These compounds were characterized spectroscopically, with yields up to 56% . The target cinnoline derivative likely follows similar synthetic pathways but incorporates a hydroxyimino group, which may enhance hydrogen-bonding interactions in biological targets.
Table 1: Key Comparisons of Structural and Functional Properties
| Compound Class | Substituents/Modifications | Biological Activity (Where Available) | Toxicity (SI Value) |
|---|---|---|---|
| Target Cinnoline | 7-methyl, 5-hydroxyimino, 4-bromophenyl | Not reported | Not reported |
| 1,3,4-Oxadiazole (IIIa) | 4-chlorophenyl, propan-1-one | 59.5% anti-inflammatory (100 mg/kg) | 0.75 |
| 1,3,4-Oxadiazole (IIIb) | 3,4-dimethoxyphenyl, propan-1-one | 61.9% anti-inflammatory (100 mg/kg) | 0.83 |
| Propyl-Substituted Cinnoline | 7-propyl, 5-hydroxyimino, 4-bromophenyl | Not reported | Not reported |
| Pyrazole Derivatives | 4-fluorophenyl, ethanone/butan-1-one | Structural characterization only | N/A |
Key Observations :
- The hydroxyimino group in the target compound may enhance binding to metal ions or enzymes, unlike oxadiazole or pyrazole rings.
- Methyl vs. propyl substitution : Smaller alkyl groups (methyl) typically improve bioavailability compared to longer chains.
Biological Activity
3-(4-Bromophenyl)-5-(hydroxyimino)-7-methyl-6,7,8-trihydrocinnoline is a compound of interest due to its potential pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure features a bromophenyl group and a hydroxylamine moiety, which are critical for its biological activity.
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Key mechanisms include:
- Inhibition of Enzymatic Activity : The compound has shown potential in inhibiting specific enzymes involved in metabolic pathways.
- Antioxidant Properties : It exhibits antioxidant activity, which may contribute to its protective effects against oxidative stress.
- Receptor Modulation : There is evidence suggesting that it may interact with neurotransmitter receptors, impacting neuronal signaling pathways.
Biological Activity Overview
The following table summarizes various biological activities reported for this compound:
Neuroprotective Effects
A study investigated the neuroprotective effects of this compound in models of neurodegeneration. The compound demonstrated significant reductions in neuronal cell death and improved cognitive function in animal models subjected to oxidative stress. The mechanism was linked to its ability to modulate glutamate receptors and enhance synaptic plasticity.
Antioxidant Activity
Research highlighted the antioxidant capabilities of this compound through various assays measuring free radical scavenging activity. It was found to significantly reduce levels of reactive oxygen species (ROS) in vitro, suggesting potential applications in conditions associated with oxidative stress such as neurodegenerative diseases.
Antimicrobial Properties
In vitro studies revealed that this compound exhibited bactericidal activity against several strains of bacteria. The compound's mechanism involved disruption of bacterial cell membranes and interference with metabolic processes essential for bacterial survival.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
